molecular formula C16H12ClF3N2O4 B5208313 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B5208313
M. Wt: 388.72 g/mol
InChI Key: XQXPFTWKTWNIMM-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide, commonly known as CFTR-Inhibitor-172, is a chemical compound that has been extensively used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR-Inhibitor-172 is a potent inhibitor of CFTR activity, and its synthesis, mechanism of action, and physiological effects have been extensively studied in the scientific community.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 is a potent inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide activity that binds to the cytoplasmic side of the N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide protein and prevents chloride ion transport across cell membranes. It acts by stabilizing the closed conformation of the N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide protein, which prevents the opening of the chloride channel and the subsequent transport of chloride ions. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has been shown to be highly selective for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide inhibition and does not affect the activity of other ion channels or transporters.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide activity in a dose-dependent manner, with higher concentrations leading to more potent inhibition. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has also been shown to reduce the levels of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide protein expression and to decrease the stability of the N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide protein. In vivo studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 can reduce the transport of chloride ions in the airways and the intestine, which are affected in cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide activity, which allows for precise control over the inhibition of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide function. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 is also readily available and relatively inexpensive, which makes it a cost-effective tool for studying N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide function. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 can have off-target effects on other proteins and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172. One area of interest is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide inhibitors that can be used as potential therapies for cystic fibrosis. Another area of interest is the investigation of the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide modulators on N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 activity, which could provide insights into the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide modulation. Additionally, further studies are needed to investigate the off-target effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 and to develop strategies to mitigate these effects. Overall, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 is a valuable tool for studying the N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide protein and its role in regulating chloride transport, and its continued use in scientific research is likely to yield important insights into the pathophysiology of cystic fibrosis.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 can be synthesized using a multi-step process involving the reaction of 5-(trifluoromethyl)-2-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-(trifluoromethyl)benzoic acid. This compound is then reacted with ethoxyamine hydrochloride to form N-(2-chloro-5-(trifluoromethyl)phenyl)-4-ethoxy-3-nitrobenzamide, which is subsequently reduced with sodium borohydride to yield N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has been extensively used in scientific research to study the N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide protein and its role in regulating chloride transport across cell membranes. It has been used to investigate the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide mutations on chloride transport, the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide gating, and the regulation of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide activity by other proteins and signaling pathways. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has also been used to study the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide modulators, which are compounds that can enhance or inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide activity and are being developed as potential therapies for cystic fibrosis.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O4/c1-2-26-14-6-3-9(7-13(14)22(24)25)15(23)21-12-8-10(16(18,19)20)4-5-11(12)17/h3-8H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPFTWKTWNIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide

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